N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Description
N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a sulfanyl group and branched alkyl/aryl moieties. Its molecular formula is C₂₂H₂₅FN₄O₂S (MW: 428.526 g/mol), with a lipophilicity (XlogP) of 4.2 and seven hydrogen bond acceptors, suggesting moderate solubility and membrane permeability . Key structural features include:
- Quinazolinone core: A bicyclic heteroaromatic system with a 4-oxo group, enabling π-π interactions and hydrogen bonding.
- Sulfanyl acetamide linker: A flexible bridge connecting the quinazolinone to the N-substituents.
- Benzyl and tert-butyl groups: Bulky substituents that may enhance metabolic stability but reduce solubility.
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-21(2,3)24(13-15-9-5-4-6-10-15)18(25)14-27-20-22-17-12-8-7-11-16(17)19(26)23-20/h4-12H,13-14H2,1-3H3,(H,22,23,26) |
InChI Key |
TZZCJIHEEQSBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Biological Activity
N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, case studies, and a summary of relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of quinazoline derivatives often involves reactions with anthranilic acid or isatoic anhydride, leading to various substitutions that enhance biological properties. For instance, the compound can be synthesized through the reaction of 4-oxoquinazoline with suitable sulfonamide derivatives .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.2 | |
| A549 (Lung cancer) | 12.5 | |
| HepG2 (Liver cancer) | 10.0 |
The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation, making it a candidate for further development as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits selective activity against Gram-positive bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Bacillus subtilis | 16 | |
| Candida albicans | 64 |
The compound's effectiveness against these pathogens suggests potential applications in treating infections, particularly those caused by resistant strains .
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant antitumor efficacy in vivo. The compound was administered to mice bearing xenograft tumors, resulting in a reduction in tumor size by approximately 50% compared to control groups. Histological analyses revealed apoptosis and reduced proliferation markers in treated tumors .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that while it was less potent than standard antibiotics like penicillin, it still exhibited a notable spectrum of activity, particularly against Gram-positive bacteria . The structure–activity relationship analysis suggested that modifications to the benzyl group could enhance its antimicrobial potency.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structural features of N-benzyl-N-tert-butyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide could contribute to its effectiveness against various bacterial strains, although empirical data specific to this compound's antimicrobial efficacy is still needed.
Anti-inflammatory Effects
Quinazoline derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting that this compound might also exhibit such effects, potentially useful in treating inflammatory diseases.
Multi-component Reactions
One effective approach includes the use of isatoic anhydride with amines and aldehydes under catalytic conditions, leading to the formation of quinazolinone structures . This method allows for the efficient assembly of complex molecules with high yields.
Chiral Auxiliary Methods
The use of chiral auxiliaries in the synthesis can enhance enantioselectivity, which is crucial for developing biologically active compounds . The incorporation of a tert-butyl group can influence the stereochemistry and reactivity of the synthesized compounds.
| Synthesis Method | Description | Advantages |
|---|---|---|
| Multi-component reactions | Involves isatoic anhydride, amines, and aldehydes under catalytic conditions | High yield and efficiency |
| Chiral auxiliary methods | Uses chiral auxiliaries to enhance enantioselectivity | Improved biological activity |
Biological Evaluation
A study focused on synthesizing quinazolinone derivatives demonstrated their potential as dual inhibitors for PI3K and HDAC . These compounds exhibited significant cytotoxic effects on cancer cell lines, highlighting the importance of structural variations in enhancing biological activity.
Structure–Activity Relationship (SAR) Studies
Research has shown that modifications in the quinazoline structure can lead to varying degrees of biological activity. For example, altering substituents on the benzyl group or modifying the tert-butyl moiety can significantly impact the compound's efficacy against specific targets .
Comparison with Similar Compounds
Quinazolinone Derivatives with Anti-inflammatory Activity
Compounds derived from 3-amino-2-phenylquinazolin-4(3H)-one modified with acetamide fragments (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) demonstrated moderate to strong anti-inflammatory activity. One derivative exceeded the efficacy of Diclofenac in preclinical models, attributed to the ethylamino group optimizing receptor interactions .
Key Insight: Smaller, polar substituents (e.g., ethylamino) enhance anti-inflammatory activity, while bulky groups (tert-butyl) prioritize metabolic stability over potency .
Oxadiazole Sulfanyl Acetamides with Antibacterial Properties
Derivatives like 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamides exhibited potent activity against Staphylococcus aureus (MIC: 63 µg/mL) . These compounds replace the quinazolinone with an oxadiazole ring, which increases electron-deficient character and may improve bacterial enzyme inhibition. The target compound’s quinazolinone core, with its extended conjugation, could offer broader-spectrum activity but requires empirical validation.
Structural Trade-off: Oxadiazole derivatives prioritize antibacterial efficacy, while quinazolinones may diversify target engagement through enhanced π-system interactions .
Pyrimidine Sulfanyl Acetamides as Kinase Inhibitors
Design Consideration : Bulky N-substituents may hinder kinase active-site access, favoring planar, hydrogen-bonding groups for optimal inhibition .
BCR-ABL Kinase Inhibitors with Heterocyclic Cores
Patent-protected 2-({2H,3H-[1,4]dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives target BCR-ABL kinase in cancer therapy . Unlike the target compound’s quinazolinone, these feature a dioxinoquinoline core, highlighting how heterocycle choice dictates kinase selectivity. The shared sulfanyl acetamide linker suggests a common pharmacophore for kinase interaction.
Therapeutic Implication: Quinazolinone derivatives may require additional functionalization (e.g., fluorine substitution) to enhance kinase selectivity .
Tabulated Comparison of Key Compounds
Q & A
Q. How can researchers leverage the compound’s sulfanyl-acetamide moiety as a synthon for targeted covalent inhibitors?
- Methodological Answer : Functionalize the sulfanyl group via Michael addition with acrylamide warheads. Confirm covalent binding via MALDI-TOF MS and kinetic assays (kᵢₙₐcₜ/Kᵢ). Optimize electrophilicity using Hammett σ constants to balance reactivity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
